benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate: is a chemical compound with the molecular formula C_16H_21NO_2 It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a bicyclo[222]oct-5-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate typically involves the reaction of benzyl chloroformate with 2-bicyclo[2.2.2]oct-5-enylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon, room temperature to elevated temperatures
Substitution: Sodium hydride in dimethylformamide, room temperature
Major Products Formed
Oxidation: Formation of this compound derivatives with oxidized functional groups
Reduction: Formation of reduced derivatives with hydrogenated functional groups
Substitution: Formation of substituted this compound derivatives
Scientific Research Applications
Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclo[2.2.2]oct-5-enyl group provides a rigid framework that can influence the binding affinity and specificity of the compound. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate analogs: Compounds with similar structures but different substituents on the benzyl or bicyclo[2.2.2]oct-5-enyl groups.
Carbamate derivatives: Compounds with carbamate functional groups attached to various organic moieties.
Bicyclo[2.2.2]octane derivatives: Compounds with the bicyclo[2.2.2]octane framework but different functional groups.
Uniqueness
This compound is unique due to its combination of a benzyl group, a carbamate moiety, and a bicyclo[2.2.2]oct-5-enyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(19-11-13-4-2-1-3-5-13)17-15-10-12-6-8-14(15)9-7-12/h1-6,8,12,14-15H,7,9-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMNBEDECAGXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.